molecular formula C8H7BrF2O B2501993 2-(3-Bromophenyl)-2,2-difluoroethanol CAS No. 915133-40-3

2-(3-Bromophenyl)-2,2-difluoroethanol

Cat. No.: B2501993
CAS No.: 915133-40-3
M. Wt: 237.044
InChI Key: CYKAKPQCSGHMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-2,2-difluoroethanol is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.044. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipathogenic and Antifungal Applications

  • Antifungal Activity: Halogenated phenyl derivatives, including bromophenyl compounds, have shown broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, especially Aspergillus spp. These compounds are highlighted for their significant activity against fluconazole-resistant yeast isolates, with relatively low cytotoxicity and acute toxicity, suggesting their potential for further experiments on animal infection and clinical studies as novel antifungal agents (Buchta et al., 2004).
  • Antipathogenic Properties: A number of acylthioureas containing bromophenyl groups have been synthesized and tested for their interaction with bacterial cells. These derivatives exhibited significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities. The presence of bromine atoms on the N-phenyl substituent of the thiourea moiety was correlated with enhanced antibacterial and antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthetic Chemistry Applications

  • Synthetic Utility: Bromophenyl compounds serve as key intermediates in the synthesis of more complex molecules. For example, o-Bromophenyl isocyanide has been used under CuI catalysis with various primary amines to afford 1-substituted benzimidazoles in moderate to good yields. Such reactions underline the synthetic versatility of bromophenyl derivatives in constructing heterocyclic compounds, which are of interest in pharmaceutical chemistry (Lygin & Meijere, 2009).
  • Modification of Polymer Properties: The postfunctionalization of poly(3-hexylthiophene) with bromophenyl groups has been explored to study the electronic and steric effects on the optical and photophysical properties of poly(thiophene)s. This research demonstrates how the introduction of bromophenyl substituents can influence the fluorescence yield and solid-state emission of polymers, offering insights into designing materials with enhanced optical properties (Li, Vamvounis, & Holdcroft, 2002).

Mechanism of Action

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For “2-(3-Bromophenyl)-2,2-difluoroethanol”, such information may include precautions to take when handling the compound, first-aid measures, and disposal considerations .

Future Directions

While specific future directions for “2-(3-Bromophenyl)-2,2-difluoroethanol” are not available, research into similar compounds often focuses on their potential applications in various fields, such as medicine or materials science .

Properties

IUPAC Name

2-(3-bromophenyl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKAKPQCSGHMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Obtained from Intermediate 48 (21.1 g, 75.8 mmol) by the procedure described in Intermediate 2. The title compound was obtained (17.2 g, 96%) as oil.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Obtained from Intermediate 48 (21.1 g, 75.6 mmol) by the procedure described in Intermediate 2. The title compound was obtained (17.2 g, 96%) as oil.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.